Alpertine
Overview
Description
Alpertine is an organic compound with the chemical formula C25H31N3O4 and a molecular weight of 437.53 g/mol . It is a white to pale yellow crystalline solid with a bitter taste, soluble in hot ethanol and ether, and slightly soluble in water . This compound is primarily known for its antipsychotic properties and is used in various research and laboratory applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alpertine involves multiple steps. One of the key steps includes the reaction of γ-butyrolactone with ethyl oxalate in the presence of sodium pellets to form α-ethoxalyl-γ-butyrolactone . This intermediate is then converted to α-keto-δ-valerolactone through reflux in sulfuric acid . The subsequent steps involve the reaction of 3,4-dimethoxyphenylhydrazine hydrochloride with α-keto-δ-valerolactone to form the hydrazone, which is further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction times to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions: Alpertine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring and the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Alpertine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to neurotransmitter pathways and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Alpertine exerts its effects primarily through its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine receptors, thereby modulating the dopaminergic pathways involved in mood and behavior . This mechanism is crucial for its antipsychotic properties, making it effective in managing symptoms of psychiatric disorders .
Comparison with Similar Compounds
Chlorpromazine: Another antipsychotic with a similar mechanism of action but different chemical structure.
Haloperidol: A potent antipsychotic with a different side effect profile.
Risperidone: A newer antipsychotic with a broader spectrum of activity.
Uniqueness of Alpertine: this compound is unique due to its specific chemical structure, which allows for selective binding to certain dopamine receptors. This selectivity contributes to its efficacy and side effect profile, distinguishing it from other antipsychotics .
Properties
IUPAC Name |
ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-4-32-25(29)24-19(20-16-22(30-2)23(31-3)17-21(20)26-24)10-11-27-12-14-28(15-13-27)18-8-6-5-7-9-18/h5-9,16-17,26H,4,10-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAVJRAUFOPBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181538 | |
Record name | Alpertine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27076-46-6 | |
Record name | Alpertine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027076466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alpertine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPERTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYT38QTB4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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